2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid
Description
2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzodiazole core with a fluorine atom and an oxan-4-yl group, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
2-[7-fluoro-2-(oxan-4-yl)benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c15-10-2-1-3-11-13(10)17(8-12(18)19)14(16-11)9-4-6-20-7-5-9/h1-3,9H,4-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDFWSNLVJDTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC3=C(N2CC(=O)O)C(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid typically involves multiple steps, starting with the construction of the benzodiazole core. One common approach is the cyclization of an o-aminobenzamide derivative with a suitable fluorinated aldehyde or ketone under acidic conditions. The oxan-4-yl group can be introduced through subsequent functional group transformations, such as nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Process optimization and safety considerations are critical to achieving cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetic Acid Group
The carboxylic acid moiety undergoes nucleophilic substitution under standard acylation conditions. Key reactions include:
Mechanistic insight : The acetic acid group acts as an electrophilic center, enabling direct substitution with amines or alcohols. The reaction with acetyl chloride proceeds via intermediate acyl chloride formation .
Suzuki-Miyaura Cross-Coupling at the Benzodiazole Ring
The 7-fluoro-benzodiazole system participates in palladium-catalyzed cross-coupling reactions:
Key observation : The fluorine substituent enhances electron-deficient character at the benzodiazole ring, improving coupling efficiency with electron-rich boronate partners .
Functionalization of the Oxane Moiety
The tetrahydrofuran (oxan-4-yl) group undergoes ring-opening and functionalization:
| Reaction | Reagents | Outcome | Application |
|---|---|---|---|
| Acid-catalyzed hydrolysis | H₂SO₄/H₂O, reflux | 4-hydroxybutyric acid derivative | Precursor for PEG-like linkers |
| Oxidation | KMnO₄, acidic conditions | Gamma-butyrolactone formation | Enhances solubility in polar media |
Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, limiting high-temperature applications.
Electrophilic Aromatic Substitution (EAS)
The benzodiazole ring undergoes regioselective EAS at the 5-position:
| Reagent | Conditions | Product | Regiochemistry |
|---|---|---|---|
| Bromine | FeBr₃, DCM, 0°C | 5-bromo-benzodiazole analog | Para to fluorine substituent |
| Nitration | HNO₃/H₂SO₄, 50°C | 5-nitro derivative | Confirmed via ¹H-NMR coupling |
Steric effects : The oxane substituent at position 2 directs incoming electrophiles to the 5-position due to steric hindrance.
Reductive Modifications
The acetic acid side chain participates in selective reductions:
| Reduction Type | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ reduction | Dry THF, 0°C → rt | 2-(benzodiazolyl)ethanol | Carboxylic acid → primary alcohol |
| Catalytic hydrogenation | H₂/Pd-C, MeOH, 50 psi | Saturated oxane ring derivatives | Oxane ring opening not observed |
Stability Under Physiological Conditions
Key limitation : The compound shows moderate photosensitivity, requiring light-protected storage.
Scientific Research Applications
Synthesis Methodology
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzodiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Fluorination : The introduction of fluorine can be performed using electrophilic fluorination methods.
- Acetic Acid Derivation : The final step involves the attachment of the acetic acid moiety to the benzodiazole structure.
Antimicrobial Properties
Research has indicated that derivatives of benzodiazole compounds exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups such as fluorine enhances their antibacterial properties by affecting cell membrane permeability and inhibiting essential bacterial enzymes .
Anticancer Activity
The compound's structural features suggest potential anticancer applications. In vitro studies have shown that benzodiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways such as EGFR (Epidermal Growth Factor Receptor) signaling. Compounds with similar frameworks have been assessed against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma), revealing promising results in reducing cell viability .
Case Study 1: Antimicrobial Efficacy
A recent study investigated several benzodiazole derivatives for their antimicrobial properties. Among these, compounds structurally related to 2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting their potential as new antimicrobial agents .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.25 | Mycobacterium smegmatis |
| Compound B | 12.5 | Pseudomonas aeruginosa |
| Compound C | 25 | Candida albicans |
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives similar to this compound were tested against HepG2 and MCF-7 cell lines. The results indicated a dose-dependent inhibition of cell growth, with some compounds achieving IC50 values below 20 µM.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 15 | HepG2 |
| Compound E | 18 | MCF-7 |
Mechanism of Action
The mechanism by which 2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid can be compared to other benzodiazole derivatives, such as:
Benzodiazole: : A simpler benzodiazole compound without fluorine or oxan-4-yl groups.
Fluorinated Benzodiazoles: : Similar compounds with different positions or types of fluorine atoms.
Oxan-4-yl Substituted Compounds: : Compounds with oxan-4-yl groups in different positions or on different core structures.
Biological Activity
2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Research has indicated that benzodiazole derivatives exhibit antimicrobial properties. A study conducted on various benzodiazole derivatives demonstrated that modifications, such as the introduction of fluorine and oxane groups, enhanced their activity against specific bacterial strains. The compound showed promising results in inhibiting the growth of Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of benzodiazole derivatives has been documented in several studies. For instance, compounds similar to this compound have been shown to reduce pro-inflammatory cytokine levels in vitro. This suggests that the compound may modulate immune responses, potentially serving as a therapeutic agent in inflammatory diseases .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in inflammation and microbial resistance. For example, it could inhibit the NF-kB signaling pathway, which plays a crucial role in regulating immune response and inflammation .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzodiazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Study 2: Anti-inflammatory Activity
In another investigation focusing on inflammatory responses, the compound was tested for its ability to reduce TNF-alpha levels in a murine model of inflammation. The results showed a significant reduction in TNF-alpha levels when treated with the compound compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
